Product packaging for Ammonium bioxalate monohydrate(Cat. No.:CAS No. 5972-73-6)

Ammonium bioxalate monohydrate

Cat. No.: B1596157
CAS No.: 5972-73-6
M. Wt: 125.08 g/mol
InChI Key: JRWKBXBBNURFHV-UHFFFAOYSA-N
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Description

Contextualization of Oxalate (B1200264) Chemistry within Contemporary Research

Oxalate chemistry, the study of the dicarboxylic acid oxalic acid and its salts, plays a crucial role in modern scientific inquiry. Oxalates are simple, low-cost compounds that are vital in the technology of lanthanides, actinides, and transition metals. acs.org Their utility extends beyond being versatile ligands in coordination chemistry; simple oxalate salts are a focus of research in areas such as ion batteries, optical and magnetic materials, and industrial mining and separation processes. acs.org The low solubility of many oxalate salts is advantageous for syntheses that utilize environmentally friendly solvents. acs.org

In environmental science, oxalate chemistry is recognized for its potential in sustainable metal recovery from various waste streams, including spent lithium-ion batteries and catalysts. acs.org The oxalate process presents a promising alternative to traditional methods that use harsh inorganic acids. acs.org Furthermore, oxalates are involved in crucial biogeochemical processes, such as mineral dissolution and the formation of new minerals, a process known as biomineralization. nih.gov They can form insoluble salts with various metals, which affects the availability of essential nutrients like phosphate (B84403) in the environment. nih.gov

The chelating ability of oxalates is also a key aspect of their importance. nih.gov This property allows them to bind with metal ions, a characteristic that is leveraged in the detoxification of heavy metals and in various industrial applications. nih.govsmolecule.com In the realm of materials science, this chelation is used to control the size and shape of metal nanoparticles during their synthesis. smolecule.com

Significance of Ammonium (B1175870) Bioxalate Monohydrate in Fundamental and Applied Chemical Sciences

Ammonium bioxalate monohydrate, specifically, holds considerable significance due to its distinct chemical properties and diverse applications. As a salt of a weak acid and a weak base, it can act as a buffering agent in biochemical and biological research to maintain a specific pH during experiments. smolecule.com

In the field of analytical chemistry, it serves as a reagent for the detection and quantification of various metal ions. smolecule.comontosight.ai Its ability to form complexes with metals is also utilized in soil analysis to extract metals from minerals. smolecule.com

From a materials science perspective, this compound is of interest for its role in the synthesis of metal oxalates, which are important in catalysis and battery technology. chemimpex.com Recent research has also highlighted its unusual physical property of negative linear compressibility (NLC), where the material expands along one axis under pressure. acs.orgcsic.es This phenomenon is attributed to the hydrogen-bonding network within its crystal structure and opens up possibilities for its use in advanced applications like pressure sensors and artificial muscles. acs.orgcsic.es

The compound's interactions with other substances are also a subject of study. For instance, it has been noted for its influence on platelet surface interactions, which has implications for blood coagulation studies. smolecule.com Furthermore, its thermal decomposition is being investigated for its potential in industrial processes. csic.es

Below is a data table summarizing some of the key properties of this compound:

PropertyValueSource
Molecular Formula C₂H₇NO₅ nih.gov
Molecular Weight 125.08 g/mol nih.gov
Appearance White or colorless crystalline solid smolecule.com
Solubility in Water Highly soluble ontosight.ai
Crystal System Orthorhombic acs.org

Detailed research findings have further elucidated the structural and spectroscopic properties of this compound. Theoretical calculations and experimental data from techniques like X-ray diffraction and Raman spectroscopy have provided a deep understanding of its crystal structure, including bond distances and angles. smolecule.comcsic.es

Crystallographic DataTheoretical ValueExperimental Value (30 K)Source
a (Å) 7.9928.017 smolecule.com
b (Å) 10.29410.309 smolecule.com
c (Å) 3.6703.735 smolecule.com
Unit Cell Volume (ų) 301.968308.687 smolecule.com
Density (g/cm³) 1.5621.528 smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7NO5 B1596157 Ammonium bioxalate monohydrate CAS No. 5972-73-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azane;oxalic acid;hydrate
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InChI

InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JRWKBXBBNURFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

5972-73-6, 37541-72-3
Record name Ethanedioic acid, ammonium salt, hydrate (1:1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanedioic acid, ammonium salt, hydrate (2:2:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=37541-72-3
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DSSTOX Substance ID

DTXSID2064072
Record name Ammonium bioxalate monohydrate
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Molecular Weight

125.08 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS]
Record name Ammonium oxalate monohydrate
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CAS No.

6009-70-7, 5972-73-6
Record name Ammonium oxalate monohydrate
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URL https://commonchemistry.cas.org/detail?cas_rn=6009-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanedioic acid, monoammonium salt, monohydrate
Source ChemIDplus
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Record name Ammonium bioxalate monohydrate
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Synthesis Methodologies and Crystal Growth Phenomena of Ammonium Bioxalate Monohydrate

Laboratory-Scale Synthetic Approaches

The conventional synthesis of ammonium (B1175870) bioxalate monohydrate in a laboratory setting primarily relies on controlled acid-base reactions.

The most common method for synthesizing ammonium bioxalate monohydrate is through the controlled neutralization of oxalic acid with an ammonium source, such as ammonium hydroxide (B78521) or ammonium carbonate. The reaction involves the partial neutralization of the dibasic oxalic acid to form the bioxalate (hydrogen oxalate) salt. The general reaction can be represented as:

H₂C₂O₄ + NH₄OH → NH₄HC₂O₄·H₂O

Another approach involves the use of solvent evaporation, where a saturated aqueous solution is prepared with equimolar amounts of oxalic acid and ammonium carbonate, followed by slow evaporation at approximately 30°C to yield high-purity crystals. The solubility of ammonium oxalate (B1200264) monohydrate in water is a critical factor, noted to be 2.5 parts per hundred at 0°C. google.com

Precise stoichiometric control is essential to ensure the formation of the desired monobasic salt, ammonium bioxalate, and to prevent the formation of byproducts. The primary potential byproduct is di-ammonium oxalate ((NH₄)₂C₂O₄), which forms if the oxalic acid is fully neutralized.

Key parameters to control the reaction and minimize byproducts include:

Stoichiometry : A strict 1:1 molar ratio of oxalic acid to the ammonium source (e.g., ammonium hydroxide) is critical to favor the formation of the bioxalate.

pH Control : Maintaining the reaction pH in the range of 4 to 5 is crucial for the preferential formation of the monobasic salt. A lower pH may result in incomplete neutralization, while a higher pH promotes the formation of the di-ammonium oxalate byproduct.

Temperature : The reaction is typically carried out at room temperature (20–25°C) to avoid the thermal decomposition of the reactants.

ParameterSpecificationRationale
ReactantsOxalic Acid and Ammonium Hydroxide/CarbonateProvides the necessary oxalate and ammonium ions.
Molar Ratio1:1 (Oxalic Acid:Ammonium Source)Ensures partial neutralization to form the bioxalate salt.
pH4–5Favors monobasic salt formation over the di-ammonium species.
TemperatureRoom Temperature (20–25°C)Prevents thermal decomposition of reactants.

Emerging Synthesis Pathways

Research into alternative synthesis methods focuses on improving efficiency and sustainability, moving away from traditional solvent-based approaches.

Mechanochemistry, which uses mechanical energy from methods like ball milling to induce chemical reactions, represents a significant advancement in green chemistry. unica.it This solvent-free approach has been explored for the synthesis of ammonium oxalates. Studies have shown that milling equimolar amounts of oxalic acid and ammonium carbonate can produce ammonium hydrogen oxalate. This method is noted for reducing wastewater and energy consumption compared to conventional solution-based syntheses. While specific research often highlights the hemihydrate form, the principles are applicable to the broader class of ammonium oxalates and demonstrate a viable, more sustainable pathway.

Sustainable synthesis research is exploring biogenic routes for producing chemical feedstocks. One such pathway involves the use of microorganisms like the fungus Aspergillus niger, which can metabolize sugars such as glucose into oxalic acid. This biogenically produced oxalic acid can then be neutralized with an ammonium source to yield ammonium bioxalate. Although current reported yields for this microbial pathway are relatively low (12–18%), it represents a promising avenue for sustainable and eco-friendly synthesis by utilizing renewable biomass as a starting material. umn.edu

MethodKey CharacteristicsAdvantagesChallenges
Controlled NeutralizationAqueous reaction of oxalic acid and an ammonium source. High purity with precise control. Relies on solvents; requires careful pH and stoichiometric monitoring.
Mechanochemical SynthesisSolvent-free ball milling of solid reactants. Reduces solvent waste and energy consumption. unica.itPurity may be lower (e.g., 88% reported for hemihydrate) than solution methods.
Biogenic ProductionMicrobial conversion of glucose to oxalic acid, followed by neutralization. Highly sustainable, uses renewable feedstocks. Currently low yields (12-18%); requires further optimization for scaling.

Crystal Growth Dynamics

The growth of this compound crystals is typically achieved from an aqueous solution using slow evaporation techniques. sciensage.info The resulting crystals possess a well-defined structure stabilized by an extensive network of hydrogen bonds.

Crystallographic studies, including single-crystal X-ray diffraction, have determined that this compound crystallizes in the orthorhombic system with the space group P2₁2₁2. researchgate.netacs.org The structure is characterized by a "sandwich" arrangement of layers stacked perpendicular to the c-axis. acs.org These layers are composed of oxalate anions and water molecules, which form zigzag chains. acs.org

The stability of the crystal lattice is highly dependent on a three-dimensional network of hydrogen bonds. researchgate.net These interactions occur between the ammonium cations, oxalate anions, and water molecules. Specifically, interlayer N-H···O hydrogen bonds connect the ammonium cations to adjacent layers, while intralayer O-H···O bonds help form the chains within the layers. researchgate.netacs.org This intricate hydrogen-bonding network is fundamental to the crystal's structural integrity and physical properties. researchgate.net

PropertyValueSource
Crystal SystemOrthorhombic researchgate.netacs.org
Space GroupP2₁2₁2 researchgate.netacs.org
Unit Cell Parametersa = 8.017 Å, b = 10.309 Å, c = 3.735 ÅExperimental (Low Temp X-ray) researchgate.net
a = 7.992 Å, b = 10.294 Å, c = 3.670 ÅTheoretical Calculation smolecule.com
Calculated Density1.562 g/cm³ smolecule.com
Experimental Density1.528 g/cm³ (at 30 K) smolecule.com

Optimization of Solution Growth Techniques (e.g., Slow Evaporation Method)

The synthesis of high-purity single crystals of this compound is frequently achieved through solution growth techniques, with the slow evaporation method being a prominent and effective approach. This method is predicated on the principle of gradually increasing the solute concentration in a solution to the point of supersaturation by slowly evaporating the solvent, which in turn facilitates controlled nucleation and subsequent crystal growth.

The process begins with the preparation of a saturated or slightly undersaturated aqueous solution of ammonium bioxalate. This can be achieved by dissolving commercially available ammonium bioxalate powder in deionized water or by reacting equimolar amounts of oxalic acid and an ammonium source like ammonium hydroxide or ammonium carbonate in water. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate at a slow and constant rate.

Optimization of the slow evaporation method is critical for obtaining large, well-defined crystals with minimal defects. Key parameters that are manipulated to control the crystal growth process include temperature, solvent purity, and the rate of evaporation. A constant temperature is crucial, as fluctuations can alter the solubility of the ammonium bioxalate and lead to uncontrolled precipitation or dissolution. Studies on similar oxalate compounds have demonstrated that controlled evaporation at specific temperatures, such as 30°C or 40°C, enhances crystal size and quality. researchgate.netresearchgate.net The rate of evaporation is typically managed by adjusting the opening of the container; a partially covered container slows the rate, promoting the growth of fewer, larger crystals, whereas a fully open container leads to rapid evaporation and the formation of many small crystals.

The table below outlines the key parameters and their influence on the crystal growth of this compound via the slow evaporation method.

ParameterObjectiveEffect on Crystal GrowthResearch Finding
Temperature Maintain constant temperature (e.g., 30-50°C)Controls solvent evaporation rate and solute solubility. Stable temperatures prevent spontaneous nucleation and promote uniform growth.Evaporation at 40–50°C is used to induce crystallization.
Evaporation Rate Slow and controlledA slower rate allows for the growth of larger, higher-quality single crystals with fewer defects.Controlled evaporation rates contribute to enhanced crystal size uniformity.
Solvent Purity Use of high-purity, deionized waterMinimizes the incorporation of unwanted impurities into the crystal lattice, ensuring higher purity of the final crystal.---
Solution Stability Undisturbed environmentPrevents mechanical shock and secondary nucleation, allowing primary crystals to grow without competition.---

Impact of Impurities on Nucleation and Crystal Growth Kinetics

The presence of impurities in the crystallization solution can profoundly affect the nucleation and growth kinetics of this compound. Impurities can either inhibit or, in some cases, enhance crystal growth rates, often in an anisotropic manner, meaning they affect different crystal faces differently. The primary mechanism involves the adsorption of impurity ions or complexes onto the active growth sites of the crystal surfaces. researchgate.netcore.ac.uk

Research has extensively investigated the effects of various cationic impurities on the growth of ammonium oxalate monohydrate crystals from aqueous solutions. The interaction is complex and depends on the specific impurity, its concentration, and the solution's supersaturation level.

Cationic Impurities:

Iron (Fe(III)): Contrary to the typical inhibitory effect of impurities, Fe(III) ions have been observed to increase the growth rates of different faces of ammonium oxalate monohydrate crystals. This anomalous effect suggests a complex interaction mechanism beyond simple growth site blocking. researchgate.net

Chromium (Cr(III)): Cr(III) ions act as growth inhibitors. Their presence leads to a decrease in the growth rates of all crystal faces. A key phenomenon observed with Cr(III) is the establishment of a "critical supersaturation" (σc), a threshold below which crystal growth is completely arrested. The value of this critical supersaturation increases with higher concentrations of the Cr(III) impurity. researchgate.net

Copper (Cu(II)): The effect of Cu(II) ions is highly anisotropic. These ions cause a decrease in the growth rate of the (001) face while simultaneously increasing the growth rates of the (100) and (010) faces. This selective influence is attributed to the preferential adsorption of copper-oxalate complexes onto specific crystallographic planes. researchgate.net

Nickel (Ni(II)): Nickel sulfate (B86663) has been used as a model impurity to study growth inhibition. It is reported to inhibit the growth of ammonium oxalate crystals, leading to supersaturation barriers below which crystal growth is halted. core.ac.uk

The following table summarizes the observed effects of different cationic impurities on the crystal growth kinetics of ammonium oxalate monohydrate at a constant temperature of 30°C.

Impurity IonConcentration EffectImpact on Crystal Face Growth RatesKey Findings
Iron (Fe(III)) Increased concentration leads to an increased growth rate.Increases growth rates of various faces.Shows an anomalous growth-enhancing effect. researchgate.net
Copper (Cu(II)) Effect is dependent on the specific crystal face.Decreases growth rate of the (001) face. Increases growth rates of the (100) and (010) faces.Demonstrates a strong anisotropic effect on crystal growth. researchgate.net
Chromium (Cr(III)) Increased concentration leads to a decreased growth rate.Decreases growth rates of various faces.Introduces a critical supersaturation threshold for growth to occur, which increases with impurity concentration. researchgate.net
Nickel (Ni(II)) Inhibits crystal growth.Reduces overall growth rate.Creates supersaturation barriers that can stop crystal growth. core.ac.uk

These findings underscore the critical role of solution purity in controlling the synthesis of this compound crystals. The formation of metal-oxalate complexes in the solution is a key factor governing how these impurities interact with the crystal surfaces, thereby altering growth kinetics and final crystal morphology. researchgate.net

Advanced Structural Characterization and Crystallographic Studies of Ammonium Bioxalate Monohydrate

Diffraction-Based Structural Elucidation

Diffraction methods are paramount in determining the atomic arrangement within a crystalline material. For ammonium (B1175870) bioxalate monohydrate, both single crystal and powder X-ray diffraction have been instrumental in revealing its structural details.

Single Crystal X-ray Diffraction (SCXRD) for Unit Cell Parameters and Space Group Determination

Single crystal X-ray diffraction (SCXRD) provides precise information about the crystal's unit cell dimensions and symmetry. Studies have consistently shown that ammonium bioxalate monohydrate crystallizes in the orthorhombic system with the space group P2₁2₁2. smolecule.comacs.org This space group indicates a non-centrosymmetric crystal structure.

Theoretical calculations and experimental data from low-temperature X-ray diffraction have provided a clear picture of the unit cell parameters. researchgate.netcsic.es These parameters define the dimensions of the repeating unit that forms the crystal lattice.

Table 1: Unit Cell Parameters of this compound

ParameterCalculated Value (Å) csic.esExperimental Value (30 K) (Å) researchgate.netcsic.es
a7.9928.017
b10.29410.309
c3.6703.735
α, β, γ (°)9090
Volume (ų)301.968 csic.es308.687 researchgate.netcsic.es

The close agreement between the calculated and experimental values validates the structural model of this compound. csic.es

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful technique for confirming the crystallinity and phase purity of a bulk sample. The PXRD pattern of this compound exhibits sharp, well-defined peaks, confirming its crystalline nature. researchgate.net The positions and relative intensities of these peaks are in excellent agreement with patterns computed from the single crystal structure data. smolecule.com

Key reflections in the PXRD pattern are observed at specific 2θ angles, corresponding to different crystallographic planes (Miller indices). For instance, prominent peaks have been identified at 2θ values of 14.017°, 28.099°, and 29.875°. smolecule.com The consistency between the experimental PXRD pattern and the one simulated from SCXRD data confirms the phase purity of the synthesized or naturally occurring this compound crystals. researchgate.net

Integration with Crystallographic Databases for Comparative Analysis

Crystallographic databases, such as the Crystallography Open Database (COD), serve as vital resources for comparing the structural data of this compound with other known compounds. These databases contain a vast collection of crystal structures, allowing researchers to identify structural similarities and differences.

Hydrogen Bonding Networks and Intermolecular Interactions

The stability of the this compound crystal lattice is heavily reliant on a complex and extensive three-dimensional network of hydrogen bonds. smolecule.comresearchgate.net These interactions involve the ammonium cations (NH₄⁺), the oxalate (B1200264) anions (C₂O₄²⁻), and the water molecules (H₂O). smolecule.com

Detailed Analysis of O-H⋯O and N-H⋯O Hydrogen Bond Contributions to Lattice Stability

Both O-H⋯O and N-H⋯O hydrogen bonds play crucial roles in the structural integrity of this compound. The water molecules act as both donors and acceptors of hydrogen bonds. smolecule.com Specifically, each water molecule donates two hydrogen bonds to oxalate anions and accepts two hydrogen bonds from ammonium cations. csic.es

The ammonium ions are primary hydrogen bond donors, with each NH₄⁺ group forming four hydrogen bonds: three to oxalate anions and one to a water molecule. smolecule.comcsic.es The oxalate anions, in turn, act as hydrogen bond acceptors. Two of the oxygen atoms on the oxalate ion each accept two hydrogen bonds from ammonium ions, while the other two oxygen atoms each accept one hydrogen bond from a water molecule and one from an ammonium ion. smolecule.comcsic.es This intricate arrangement creates a robust network that interconnects all the molecular components. smolecule.com

The geometry of these hydrogen bonds is nearly linear, with bond angles approaching 180°, indicating strong and directional interactions. smolecule.com The N-H⋯O hydrogen bonds have been identified as forming "wine-rack" motifs, which are responsible for interesting mechanical properties like negative linear compressibility along the b-axis. smolecule.comacs.org

Table 2: Selected Hydrogen Bond Distances in this compound

Donor-H⋯AcceptorDistance (Å) smolecule.com
N-H₄⋯O22.800
N-H₅⋯O12.828
N-H₃⋯Ow2.835
N-H₂⋯O23.141
Ow-Hw⋯O12.721

Investigations into Proton Disorder within the Crystalline Structure

While the primary structure of this compound is well-ordered, studies on related oxalate compounds, such as ammonium hydrogen oxalate hemihydrate, have revealed the possibility of proton disorder. In the hemihydrate, neutron diffraction studies have shown disorder in the hydrogen atom positions of the water molecules. This type of disorder can have significant impacts on the material's properties.

In the context of this compound, while significant proton disorder has not been a central finding in the primary literature, the potential for such phenomena, especially under varying temperature and pressure conditions, remains an area of interest for further investigation. The study of proton disorder often requires advanced techniques like neutron diffraction, which can more accurately locate hydrogen atoms compared to X-ray diffraction.

Computational and Experimental Mapping of Interlayer and Intralayer Hydrogen Bonding Motifs

The stability of the this compound crystal structure is fundamentally dependent on a complex, three-dimensional hydrogen bonding network. cdnsciencepub.com This network involves all three molecular components and can be deconstructed into distinct interlayer and intralayer motifs.

Intralayer Hydrogen Bonding: Within the layers, oxalate anions and water molecules are linked by O—H···O hydrogen bonds. These interactions form infinite zigzag chains that extend parallel to the a-axis. The water molecules play a crucial role, acting as both hydrogen bond donors and acceptors to bridge the oxalate anions. cdnsciencepub.com

Interlayer Hydrogen Bonding: The layers are connected by N—H···O hydrogen bonds. Each ammonium cation acts as a bridge, connecting two adjacent layers through the formation of four N—H···O hydrogen bonds. This interlayer bonding is critical to the three-dimensional stability of the crystal and plays a direct role in its mechanical properties.

Summary of Hydrogen Bonding Motifs
Bonding TypeInteracting SpeciesDescriptionPrimary Axis of Extension
IntralayerOxalate anions and Water moleculesO—H···O bonds forming infinite zigzag chains.Parallel to a-axis
InterlayerAmmonium cations and Oxalate anionsN—H···O bonds linking adjacent layers.Perpendicular to layers (along c-axis)

Hirschfeld Surface Analysis for Quantifying Intermolecular Atomic Contacts

Hirschfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The analysis maps the close atomic contacts by partitioning the crystal electron density into molecular fragments. While specific Hirschfeld surface analysis studies dedicated solely to this compound are not detailed in the surveyed literature, the technique is widely applied to similar organic molecular crystals to understand their supramolecular assembly.

For a compound like this compound, this analysis would involve:

Generating the Hirschfeld Surface: A surface is generated around the molecule of interest (e.g., the bioxalate anion, ammonium cation, or water molecule) where the contribution of its electron density to the total crystal density is equal to the contribution from all other molecules.

Mapping Properties: Properties such as dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) are calculated. These are combined into a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contact. Red spots on the dₙₒᵣₘ map indicate hydrogen bonds and other close contacts.

Fingerprint Plots: The analysis produces two-dimensional "fingerprint plots" that summarize all intermolecular contacts. These plots show the percentage contribution of different types of atomic contacts (e.g., O···H, H···H, N···H) to the total surface, providing a quantitative measure of the forces holding the crystal together.

In the context of this compound, such an analysis would quantify the precise contributions of the O···H and N···H hydrogen bonds versus weaker van der Waals interactions, offering deeper insight into the stability of the layered structure.

Crystal Engineering Principles in this compound Systems

The structure of this compound serves as a model for understanding crystal engineering principles in hydrogen-bonded organic frameworks. Its well-defined layered architecture, governed by specific and directional intermolecular forces, allows for the study of how molecular components dictate macroscopic properties.

Design and Modification of Supramolecular Architectures

The supramolecular architecture of this compound is a ternary system built from ammonium, oxalate, and water building blocks. The design of this architecture is governed by the principles of hydrogen bond donation and acceptance. The intralayer zigzag chains of oxalate and water form a robust two-dimensional network, which is then pillared in the third dimension by the ammonium cations.

Modification of this architecture could be achieved by:

Cation Substitution: Replacing the ammonium cation with other organic or inorganic cations of different sizes and hydrogen-bonding capabilities would alter the interlayer spacing and the geometry of the interlayer bonds. This is a common strategy in crystal engineering to tune the physical properties of a material.

These modifications allow for the rational design of new materials with tailored structural and functional properties based on the foundational oxalate framework.

Studies on Negative Linear Compressibility (NLC) Mechanisms

One of the most remarkable properties of this compound is its negative linear compressibility (NLC). NLC is a rare phenomenon where a material expands along one dimension while being compressed hydrostatically (under uniform pressure from all sides).

Synchrotron X-ray diffraction experiments and DFT calculations have revealed that this compound exhibits persistent NLC along its b-axis at pressures between 5.0 and 11.0 GPa. This unusual mechanical response is attributed to a "wine-rack" mechanism, which is a direct consequence of its unique hydrogen-bonded supramolecular structure.

The mechanism can be described as follows:

Hinges and Arms: The N—H···O hydrogen bonds that link the layers act as the flexible "arms" or "hinges" of the wine-rack framework. The ammonium cations, oxalate anions, and water molecules serve as the rigid "hinge fulcrums."

Compression and Expansion: When pressure is applied, the crystal structure compresses most significantly along the softer c-axis. This compression forces the "hinges" of the wine-rack to close, which in turn causes the framework to expand along the b-axis, resulting in NLC.

The fact that this complex mechanical response is governed entirely by relatively weak hydrogen bonds, rather than strong covalent bonds, makes this compound a significant model system for designing new NLC materials in softer, organic systems.

Comprehensive Spectroscopic Characterization of Ammonium Bioxalate Monohydrate

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides a powerful, non-destructive method for probing the molecular structure of ammonium (B1175870) bioxalate monohydrate. By analyzing the interaction of infrared radiation and laser light with the compound, detailed information about its functional groups, crystal lattice, and vibrational modes can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In ammonium bioxalate monohydrate, the FT-IR spectrum reveals a complex series of absorption bands that correspond to the characteristic vibrations of the ammonium cation (NH₄⁺), the bioxalate anion (HC₂O₄⁻), and the water of hydration (H₂O).

The spectrum is typically characterized by a broad absorption band in the high-frequency region, which is indicative of the O-H stretching vibrations of the water molecule and the N-H stretching vibrations of the ammonium ion. The presence of the carboxylate group (COO⁻) from the bioxalate anion gives rise to strong asymmetric and symmetric stretching vibrations. Bending vibrations for N-H and O-H also appear at lower frequencies.

Specific peak assignments from FT-IR analysis are crucial for confirming the presence of these key functional groups and understanding their chemical environment within the crystal lattice. For instance, a peak around 1670 cm⁻¹ can be attributed to the C=O stretching vibration.

FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Assignment Reference
~3400-3000 O-H and N-H stretching researchgate.net
~1700-1600 C=O stretching, N-H bending researchgate.net
~1400-1300 C-O stretching, O-H bending
Below 1000 C-C stretching, various bending and lattice modes researchgate.net

Raman Spectroscopy for Vibrational Mode Assignment and Spectral Interpretation

Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds, making it particularly useful for analyzing the oxalate (B1200264) backbone and the ammonium ion's symmetric vibrations. The Raman spectrum of this compound offers a detailed fingerprint of its vibrational modes. csic.es Theoretical calculations, such as those employing density functional theory (DFT), have been instrumental in assigning the observed Raman bands to specific atomic motions. csic.es

The Raman spectra of oxalate-containing minerals are often distinct, allowing for ready identification. csic.es Studies have investigated the Raman spectrum of this compound, also known as the mineral oxammite, to understand its structural properties. csic.es High-pressure Raman spectroscopy studies have even revealed phenomena like negative linear compressibility, where the crystal expands along one axis under pressure. acs.org

Key Raman Active Modes in this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Reference
3200-2800 N-H stretching acs.org
1700-1400 C=O and C-O stretching acs.org
900-800 C-C stretching acs.org
Below 200 External (lattice) modes acs.org

Analysis of Combination Bands and Overtone Phenomena

In addition to the fundamental vibrational transitions, the spectra of this compound can exhibit weaker bands known as overtones and combination bands. libretexts.orgyoutube.com Overtones arise from transitions to higher energy levels (v=2, 3, etc.) of a fundamental vibration, appearing at approximately multiples of the fundamental frequency. youtube.com Combination bands result from the simultaneous excitation of two or more different fundamental vibrations. libretexts.org

The appearance of these bands is governed by symmetry selection rules and can be influenced by anharmonicity in the molecular vibrations. inflibnet.ac.in For instance, a combination band might appear as the sum or difference of two fundamental frequencies. youtube.com The analysis of these phenomena can provide deeper insights into the vibrational coupling and potential energy surfaces of the molecule. In some cases, Fermi resonance, an interaction between a fundamental vibration and an overtone or combination band of similar energy and symmetry, can lead to a splitting of peaks and an increase in the intensity of the weaker band. libretexts.org While specific studies detailing combination bands and overtones in this compound are not abundant, their presence is a general feature of vibrational spectroscopy.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of this compound. By subjecting the material to a controlled temperature program, its physical and chemical changes can be monitored.

Thermogravimetric Analysis (TGA) for Stoichiometry Verification and Decomposition Profile Mapping

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is invaluable for verifying its stoichiometry by quantifying the water of hydration and for mapping its decomposition pathway.

The decomposition of ammonium oxalate monohydrate typically occurs in distinct stages. jst.go.jp The first stage, occurring at lower temperatures, corresponds to the loss of the water molecule, leading to the formation of anhydrous ammonium oxalate. Subsequent heating leads to the decomposition of the anhydrous salt into various gaseous products. One proposed pathway involves the formation of ammonium hydrogen oxalate as an intermediate. jst.go.jp

A study on ammonium oxalate monohydrate showed a two-stage decomposition process. The first stage, between 150–200°C, is dehydration. The second stage, from 200–300°C, involves decomposition into oxamide, water, carbon monoxide, carbon dioxide, and ammonia (B1221849) at higher temperatures.

Typical TGA Decomposition Stages of Ammonium Oxalate Monohydrate

Temperature Range (°C) Process Gaseous Products Reference
~100-150 Dehydration H₂O
~150-300 Decomposition of anhydrous salt NH₃, CO, CO₂, H₂O jst.go.jp

Differential Thermal Analysis (DTA) for Endothermic and Exothermic Transitions

Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This technique identifies endothermic (heat-absorbing) and exothermic (heat-releasing) processes.

In the thermal analysis of this compound, DTA curves complement the TGA data. The dehydration step is an endothermic process, which is observed as a downward peak in the DTA curve. The subsequent decomposition of the oxalate is also typically endothermic. jst.go.jp Combining TGA and DTA provides a comprehensive thermal profile of the compound, revealing not only mass changes but also the energetic nature of the transitions. abo.fi For example, a study using TG-DTA-MS confirmed that the decomposition involves three endothermic mass losses. jst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of chemical compounds, providing information on the molecular structure, conformation, and purity.

Solid-state NMR spectroscopy is particularly useful for characterizing the structure of this compound in its crystalline form. High-resolution solid-state ¹⁴N NMR studies on single crystals of ammonium hydrogen oxalate have been employed to determine the electric field gradient tensor at the nitrogen sites. researchgate.net These experiments have revealed the presence of two crystallographically inequivalent ammonium (NH₄⁺) ions in the lattice, which arises from differences in their local chemical environments and motional averaging. researchgate.net

Furthermore, ¹³C solid-state NMR, often using double resonance techniques, provides detailed information about the oxalate moiety. aip.org In studies on the closely related ammonium hydrogen oxalate hemihydrate, two distinct ¹³C chemical shift tensors were measured. One tensor corresponds to the ionic carboxyl group (COO⁻), while the other belongs to the protonated carboxylic acid group (COOH). aip.org The orientation of these tensors relative to the molecular frame, specifically the C-C bond and the plane of the oxalate ion, confirms the non-equivalent nature of the two carboxyl groups, a defining feature of the bioxalate anion. aip.org

The chemical shift is a fundamental parameter in NMR spectroscopy that is highly sensitive to the electronic environment of a nucleus. In ¹H NMR, the spectrum of ammonium bioxalate would be expected to show distinct signals for the ammonium protons (NH₄⁺) and the acidic proton of the carboxyl group (-COOH). The chemical shift of these protons provides confirmation of the presence of both the ammonium cation and the hydrogen oxalate anion.

In ¹³C NMR, the presence of two non-equivalent carbon atoms in the hydrogen oxalate anion (one in a carboxylate environment and one in a carboxylic acid environment) would typically result in two distinct resonances, confirming the bioxalate structure. slideshare.netupi.edu Protonation of a carboxyl group is known to affect the chemical shift of the carbon atom. aip.org The specific chemical shifts serve as a fingerprint for the compound, allowing for confirmation of its formation and assessment of its structural integrity.

Table 2: Representative Solid-State NMR Parameters for Hydrogen Oxalate Salts

NucleusParameterCompound StudiedObservationReference
¹⁴NQuadrupolar Coupling Constant (e²qQ/h)Ammonium Hydrogen OxalateTwo inequivalent NH₄⁺ sites identified with distinct coupling constants (130 kHz and 350 kHz). researchgate.net
¹³CChemical Shift TensorAmmonium Hydrogen Oxalate HemihydrateTwo distinct tensors observed, confirming ionic (COO⁻) and protonated (COOH) carboxyl groups. aip.org

Optical and Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic properties of materials by measuring their absorption and transmission of light. For this compound, this technique is employed to determine its optical transparency window and to calculate its optical band gap.

Studies on ammonium hydrogen oxalate containing crystals show that they are highly transparent in the visible region of the electromagnetic spectrum and into the near-ultraviolet range. researchgate.netresearchgate.net The lower absorption cutoff wavelength indicates the energy at which the material begins to strongly absorb photons, corresponding to the promotion of electrons from the valence band to the conduction band. The optical band gap (E_g) is a critical electronic property that defines the energy difference between these bands. For semiconducting materials, this value can be determined from the absorption spectrum using a Tauc plot. Research on related semi-organic crystals like ammonium hydrogen oxalate oxalic acid dihydrate has reported optical band gap values in the range of 4.01 to 4.16 eV, indicating that the material is an insulator with a wide band gap. researchgate.net This wide transparency window is a characteristic feature of such organic-inorganic hybrid salts. researchgate.net

Table 3: Optical Properties of Ammonium Hydrogen Oxalate Containing Crystals

PropertyValueMethodReference
Optical Band Gap4.01 - 4.16 eVUV-Vis Spectroscopy researchgate.net
Optical PropertiesHigh transparency in the visible regionUV-Vis Spectroscopy researchgate.netresearchgate.net

Microstructural and Elemental Characterization

The verification of the elemental composition of synthesized or analyzed compounds is a critical step in chemical characterization. For this compound (C₂H₇NO₅), Energy Dispersive X-ray Analysis (EDXA), also known as Energy Dispersive X-ray Spectroscopy (EDS), provides a robust method for confirming the presence of the constituent elements in their expected ratios.

Energy Dispersive X-ray Analysis (EDXA/EDS) for Elemental Composition Verification

Energy Dispersive X-ray Analysis is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is based on the principle that each element has a unique atomic structure that produces a characteristic set of X-ray peaks when excited by a high-energy electron beam. By bombarding a sample of this compound with electrons, the constituent atoms—carbon, nitrogen, and oxygen—are excited, leading to the emission of characteristic X-rays. The EDXA detector measures the energy and intensity of these emitted X-rays to identify the elements present and determine their relative abundance.

The theoretical elemental composition of this compound can be calculated from its chemical formula, C₂H₇NO₅, and the atomic weights of its constituent elements (Carbon: 12.01 u, Hydrogen: 1.008 u, Nitrogen: 14.01 u, Oxygen: 16.00 u). The molar mass of this compound is approximately 125.08 g/mol . nih.gov The theoretical weight percentages of the non-hydrogen elements are presented in the table below. Hydrogen is generally not detectable by standard EDXA analysis.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight (u)Number of AtomsTotal Weight (u)Weight Percentage (%)Atomic Percentage (%)
CarbonC12.01224.0219.2013.33
NitrogenN14.01114.0111.206.67
OxygenO16.00580.0063.9533.33
Total 8 118.03 94.35 53.33

Note: The total percentage is less than 100% due to the exclusion of hydrogen, which is not typically detected by EDXA.

An experimental EDXA spectrum of a pure sample of this compound is expected to show distinct peaks corresponding to the characteristic X-ray emission energies of carbon, nitrogen, and oxygen. The relative intensities of these peaks can be quantified to provide experimental weight and atomic percentages. These experimental values are then compared with the theoretical values to verify the elemental integrity of the compound. Minor variations between experimental and theoretical data can arise from sample preparation, surface topography, and the inherent limitations of the technique. However, a close correlation between the two datasets provides strong evidence for the successful synthesis and purity of this compound.

Research on various oxalate-containing compounds has demonstrated the utility of EDXA in confirming their elemental makeup. For instance, studies on calcium oxalate crystals have shown prominent peaks for calcium, carbon, and oxygen, allowing for their definitive identification. researchgate.netnih.gov Similarly, the analysis of other complex oxalates has relied on EDXA to confirm the presence and ratios of the constituent elements. researchgate.netrsc.org

Theoretical and Computational Chemistry Studies on Ammonium Bioxalate Monohydrate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary computational tool for investigating ammonium (B1175870) bioxalate monohydrate, offering accurate predictions that align well with experimental data. csic.es DFT calculations, particularly those using periodic models with plane waves and pseudopotentials, have been successfully applied to elucidate various properties of the compound. csic.es

Ammonium bioxalate monohydrate crystallizes in the orthorhombic crystal system with the space group P2₁2₁2. smolecule.com DFT calculations have been employed to predict and refine its crystal structure, yielding lattice parameters that are in excellent agreement with experimental values obtained from X-ray diffraction (XRD). csic.essmolecule.com Theoretical studies have accurately reproduced the experimental data, particularly low-temperature measurements, confirming the validity of the computational models. csic.es

The crystal structure is stabilized by a comprehensive three-dimensional network of hydrogen bonds involving the ammonium cations, oxalate (B1200264) anions, and water molecules. smolecule.com DFT calculations have been instrumental in detailing this complex hydrogen-bonding network, which is fundamental to the material's unique properties. csic.essmolecule.com

Below is a comparison of theoretical and experimental lattice parameters and bond distances.

Interactive Data Table: Comparison of Theoretical (DFT) and Experimental Crystal Structure Parameters

ParameterTheoretical (DFT) ValueExperimental Value (30 K)
Lattice Parameters
a7.992 Å smolecule.com8.017 Å csic.essmolecule.com
b10.294 Å smolecule.com10.309 Å csic.essmolecule.com
c3.670 Å smolecule.com3.735 Å csic.essmolecule.com
Unit Cell Volume301.968 ų smolecule.com308.687 ų smolecule.com
Density1.562 g/cm³ smolecule.com1.528 g/cm³ smolecule.com
Oxalate Anion Bond Distances
C-C1.574 Å csic.essmolecule.com1.565 Å csic.essmolecule.com
C-O11.264 Å csic.essmolecule.com1.254 Å csic.essmolecule.com
C-O21.266 Å smolecule.com1.266 Å csic.essmolecule.com
Ammonium Cation Bond Distances
N-H1.049 - 1.050 Å smolecule.comN/A
Water Molecule Bond Length
O-H0.994 Å smolecule.comN/A

DFT calculations have been used to simulate the vibrational spectra (Raman and IR) of this compound. csic.es These theoretical spectra show good agreement with experimental measurements and have been crucial for the accurate assignment of vibrational modes. csic.esresearchgate.net For instance, computational analysis has helped to resolve features in the experimental spectra that appear as single peaks but are actually composed of several distinct vibrational bands. researchgate.net The simulations also allow for the detailed analysis of atomic motions corresponding to each normal mode. csic.es Studies have investigated the Raman spectra of the natural mineral form, oxammite, identifying multiple symmetric stretching bands for the C-O bonds, which suggests a complex local environment. schweizerbart.de

The thermodynamic properties of this compound have been determined as a function of temperature using DFT-based methods. csic.esresearchgate.net By calculating the phonon spectrum, researchers have derived key thermodynamic functions such as specific heat, entropy, enthalpy, and Gibbs free energy. csic.es These theoretical calculations provide a powerful predictive tool for understanding the compound's stability and reactivity. csic.esarxiv.org The calculated values have shown good agreement with available experimental data. csic.esresearchgate.net For example, the calculated specific heat at 323 K was found to be only about 4% different from the experimental value. csic.esresearchgate.net

Interactive Data Table: Calculated vs. Experimental Specific Heat

PropertyTemperatureCalculated Value (DFT)Experimental Value
Specific Heat (Cp)323 K202.3 J·K⁻¹·mol⁻¹ csic.esresearchgate.net211.7 J·K⁻¹·mol⁻¹ csic.esresearchgate.net

Furthermore, calculations have shown that the Gibbs free energy for the thermal decomposition of this compound becomes negative at a temperature of 288 K (15°C), indicating that the compound can begin to decompose at relatively low temperatures. researchgate.net

DFT calculations have been essential in modeling the behavior of this compound under high pressure. acs.orgnih.gov These computational studies, often performed in conjunction with high-pressure synchrotron X-ray diffraction experiments, have revealed the compound's anisotropic compressibility. acs.org DFT calculations accurately predicted that the b-axis of the crystal initially decreases with pressure up to about 4.0 GPa and then exhibits negative linear compressibility (NLC) between 5.0 and 11.0 GPa, a finding that aligns well with experimental observations. acs.org The calculations help in understanding the structural changes at the atomic level that lead to this unusual mechanical response. acs.org

The rare phenomenon of Negative Linear Compressibility (NLC), where a material expands along one direction while contracting in others under hydrostatic pressure, has been a key area of theoretical study for this compound. csic.esresearchgate.net DFT calculations have demonstrated that the NLC along the b-axis is a direct consequence of the specific hydrogen-bonding network within the crystal. acs.orgnih.gov The N-H···O hydrogen bonds form "wine-rack" motifs. smolecule.comacs.org Under increasing pressure, these hydrogen bonds become stiffer. acs.org At a critical pressure, this "wine-rack" framework becomes rigid enough to produce a mechanical response where the structure expands along the b-axis. acs.orgresearchgate.net This mechanism, elucidated by computational modeling, highlights how weak interactions like hydrogen bonds can govern the macroscopic mechanical properties of a material. acs.org

Chemical Reactivity and Decomposition Mechanisms of Ammonium Bioxalate Monohydrate

Thermal Decomposition Pathways

The thermal degradation of ammonium (B1175870) bioxalate monohydrate is a multi-stage process that occurs at relatively low temperatures. Studies utilizing thermogravimetric analysis (TGA), differential thermal analysis (DTA), and mass spectrometry (MS) have elucidated the sequence of decomposition and the nature of the evolved products. jst.go.jp The process generally begins with dehydration, followed by the decomposition of the oxalate (B1200264) structure.

The decomposition of ammonium bioxalate monohydrate proceeds through distinct steps, each associated with specific mass losses and the evolution of gaseous products. The initial stage involves the loss of the water of hydration to form the anhydrous salt. jst.go.jp As the temperature increases, further decomposition occurs.

Investigations have confirmed the formation of a key intermediate species, ammonium hydrogen oxalate (NH₄HC₂O₄), from the dehydrated form. jst.go.jp The subsequent breakdown of this intermediate at higher temperatures leads to the release of a mixture of gases. The primary gaseous products identified during the thermal decomposition are ammonia (B1221849) (NH₃), water vapor (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). jst.go.jpscielo.brscielo.br

Dehydration: (NH₄)HC₂O₄·H₂O(s) → (NH₄)HC₂O₄(s) + H₂O(g)

Decomposition: (NH₄)HC₂O₄(s) → NH₃(g) + H₂O(g) + CO(g) + CO₂(g)

The table below details the products identified from the thermal decomposition.

Decomposition StageIntermediate/Final ProductsEvolved Gaseous Species
Stage I Anhydrous Ammonium BioxalateWater (H₂O)
Stage II Final Gaseous ProductsAmmonia (NH₃), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Water (H₂O) jst.go.jp

The kinetics of the thermal degradation of oxalates can be investigated using non-isothermal thermogravimetric analysis (TGA). By performing TGA at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using model-free isoconversional methods. researchgate.net

Common analytical methods for these calculations include:

Kissinger Method: A straightforward method for calculating activation energy from DTA or DSC peak temperatures at different heating rates. researchgate.net

Flynn-Wall-Ozawa (FWO) Method: An integral isoconversional method used to determine the activation energy as a function of the extent of conversion. researchgate.net

Kim-Park Method: A model-free kinetic method for analyzing non-isothermal decomposition data. researchgate.net

While specific kinetic data for this compound is not widely published, studies on related oxalate compounds show that the activation energy can be reliably calculated, providing insight into the thermal stability and decomposition mechanism. researchgate.net For instance, thermodynamic calculations suggest that the decomposition of ammonium oxalate monohydrate can begin at temperatures as low as 15°C (288 K), as the Gibbs free energy for the reaction becomes negative at this point. researchgate.net

Redox Chemistry of this compound

The redox chemistry of the compound is dominated by the oxalate anion, which can be readily oxidized and can function as a reducing agent. nih.gov

The oxalate component of this compound can be oxidized by strong oxidizing agents. The primary oxidation products are carbon dioxide and water.

Common oxidizing agents and reactions include:

Potassium Permanganate (B83412) (KMnO₄): In an acidic solution, permanganate ion oxidizes oxalate ion in a well-known autocatalytic reaction. wikipedia.org This reaction is frequently used for the quantitative analysis of oxalates.

Hydrogen Peroxide (H₂O₂): Can serve as an oxidizing agent for the oxalate group.

Sodium Hypochlorite (NaOCl): Reacts with ammonium oxalate, where the oxalate acts as a reducing agent. nih.gov

The compound's ability to act as a reducing agent is utilized in applications such as the extraction of gold. chemicalbook.com

The table below summarizes the oxidation behavior.

Oxidizing AgentReaction ProductsObservations
Potassium Permanganate (KMnO₄)Carbon Dioxide (CO₂), Water (H₂O), Mn²⁺Autocatalytic reaction commonly used in titration. wikipedia.org
Hydrogen Peroxide (H₂O₂)Carbon Dioxide (CO₂), Water (H₂O)Effective oxidizing agent for oxalates.
Sodium Hypochlorite (NaOCl)Carbon Dioxide (CO₂)Acts as a reducing agent. nih.gov

Information on the reduction of the bioxalate anion is significantly less common than on its oxidation. The oxalate ion is generally stable against reduction under normal conditions. However, some powerful reducing agents have been cited in the context of reducing oxalates. For instance, reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are listed as potential reducing agents for ammonium hydrogen oxalate. The specific products and mechanisms of such reduction pathways for this compound are not extensively detailed in the literature. Most chemical literature focuses on the compound's role as a reducing agent rather than being reduced itself. nih.govchemicalbook.com

Solution Chemistry and Solubility Phenomena

This compound is soluble in water, forming a nearly neutral to slightly acidic solution. nih.govchemicalbook.com Its solubility is influenced by temperature and the presence of other electrolytes, which can lead to "salting in" or "salting out" effects. nsf.gov

The molar enthalpy of solution for ammonium oxalate monohydrate has been determined calorimetrically as ΔsolHm((NH₄)₂C₂O₄·H₂O; T=296.99 K; m=0.03401 mol·kg⁻¹) = (35.0 ± 4.9) kJ·mol⁻¹. researchgate.net The pH of a 0.1 molar aqueous solution is approximately 6.4. nih.gov

Studies on the ternary system of ammonium oxalate, sodium oxalate, and ammonium sulfate (B86663) have shown that ammonium sulfate decreases the solubility of ammonium oxalate salts (a "salting out" effect). nsf.gov Conversely, it increases the solubility of sodium oxalate salts ("salting in"). nsf.gov In aqueous solutions with high concentrations of ammonium sulfate, the solid phase that crystallizes from a solution containing sodium hydrogen oxalate is ammonium hydrogen oxalate hemihydrate. nsf.gov

The table below presents key solubility and thermodynamic data.

PropertyValueConditionsSource
Water Solubility45 g/L20 °C chemicalbook.com
Molar Enthalpy of Solution (ΔsolHm)(35.0 ± 4.9) kJ·mol⁻¹T=296.99 K; m=0.03401 mol·kg⁻¹ researchgate.net
pH of Solution6.0 - 7.025°C, 0.1M in H₂O chemicalbook.com
pH of Solution6.40.1 molar solution nih.gov

Research on the Influence of External Ions (e.g., Metal Cations, Sulfate) on Solubility

The solubility of this compound in aqueous solutions is significantly influenced by the presence of external ions, such as metal cations and sulfate ions. This is due to a combination of factors including complex formation, common ion effects, and changes in the activity of water.

The presence of sulfate ions, particularly from a salt like ammonium sulfate, has been a subject of specific research. Studies have shown that ammonium sulfate has a pronounced effect on the solubility of ammonium oxalate salts. researchgate.netnsf.govnih.gov In aqueous systems containing both ammonium sulfate and sodium oxalate, ammonium oxalate monohydrate has been observed to precipitate at moderate to high concentrations of ammonium sulfate. researchgate.netnsf.govnih.govacs.org This indicates that in a solution with a mixture of ions, the relative concentrations play a critical role in determining which salt will crystallize.

A study investigating the effect of ammonium sulfate on solutions of sodium hydrogen oxalate (a closely related oxalate salt) provides insight into the competitive nature of salt precipitation. The research determined which solid was least soluble at varying concentrations of ammonium sulfate. At lower concentrations, sodium hydrogen oxalate monohydrate precipitated, but at higher ammonium sulfate concentrations, ammonium hydrogen oxalate hemihydrate was the least soluble solid. researchgate.netnsf.govnih.gov

The following table summarizes findings on the solid phase that precipitates from aqueous solutions containing sodium hydrogen oxalate (NaHC₂O₄) and varying concentrations of ammonium sulfate ((NH₄)₂SO₄). This illustrates the influence of external ion concentration on the solubility and precipitation of oxalate species.

(NH₄)₂SO₄ Concentration (wt %)(NH₄)₂SO₄ / NaHC₂O₄ Mole RatioLeast Soluble Precipitated Solid
101.2Sodium Hydrogen Oxalate Monohydrate (NaHC₂O₄·H₂O)
202.4Sodium Hydrogen Oxalate Monohydrate (NaHC₂O₄·H₂O)
303.6Ammonium Hydrogen Oxalate Hemihydrate (NH₄HC₂O₄·0.5H₂O)
406.8Ammonium Hydrogen Oxalate Hemihydrate (NH₄HC₂O₄·0.5H₂O)
Data sourced from research on aqueous mixtures of sodium hydrogen oxalate and ammonium sulfate. nsf.gov

Understanding Salting-In and Salting-Out Effects in Aqueous Systems

The phenomena of "salting-in" and "salting-out" describe the effect of an electrolyte (salt) on the solubility of a solute, in this case, this compound, in an aqueous solution.

Salting-in typically occurs at low salt concentrations. The addition of a salt increases the ionic strength of the solution. The ions from the salt can interact with the charged portions of the solute molecules, effectively shielding them from each other. sixfootscience.com This reduces the electrostatic attraction between the solute molecules, leading to an increase in their solubility. sixfootscience.com The added salt ions essentially enhance the solvation of the solute molecules, making them more soluble than they would be in pure water. sixfootscience.com Research has shown that ammonium sulfate can enhance the solubility of sodium oxalate salts, which is an example of the salting-in effect. researchgate.netnsf.govnih.gov

Salting-out , conversely, is observed at high salt concentrations. As more salt is added to the solution, the salt ions begin to compete with the solute molecules for water molecules needed for hydration. sixfootscience.com Water molecules are drawn to solvate the high concentration of salt ions, reducing the amount of "free" water available to dissolve the solute. sixfootscience.com This decreased availability of water for solvation leads to a decrease in the solubility of the solute, causing it to precipitate out of the solution. sixfootscience.com

Specific research into the solubility of ammonium salts of oxalic acid in the presence of ammonium sulfate has demonstrated a clear salting-out effect. researchgate.netnsf.govnih.gov It was found that increasing the concentration of ammonium sulfate decreases the solubility of ammonium oxalate salts. researchgate.netnsf.govnih.govacs.orgscribd.com This implies that in environments with a high concentration of ammonium sulfate, such as certain atmospheric aerosols, oxalate ions are more likely to precipitate as ammonium oxalate salts. scribd.com This salting-out mechanism is a critical factor in the formation of secondary organic aerosols, where the high ionic strength created by salts like ammonium sulfate can force less soluble organic species out of the aqueous phase. scribd.com

Advanced Research Applications and Interdisciplinary Studies of Ammonium Bioxalate Monohydrate

Materials Science and Engineering Research

In the realm of materials science, ammonium (B1175870) bioxalate monohydrate is investigated for its role in fabricating novel materials with specific, controllable properties. Its functions as a precursor, chelating agent, and a material with intrinsic optical characteristics are central to this research.

Applications in Controlling Size and Morphology of Metal Nanoparticles during Synthesis

Ammonium bioxalate monohydrate serves as a critical reagent in the synthesis of metal nanoparticles, where it is used to control their size and morphology. smolecule.com The bioxalate anion acts as a chelating agent, forming complexes with metal ions, which can then be thermally decomposed to yield metal or metal oxide nanoparticles. smolecule.comsciforum.net By adjusting reaction parameters such as reagent concentration, temperature, and the presence of surfactants, researchers can influence the nucleation and growth of the nanoparticles, thereby tailoring their final structure.

Research has shown that this control is pivotal as the properties of nanoparticles are highly dependent on their size and shape. inl.govliverpool.ac.uk For instance, in the synthesis of cobalt oxide (Co₃O₄) nanorods, ammonium oxalate (B1200264) is used as a precipitating agent to form a cobalt oxalate precursor. sciforum.net The subsequent calcination of this precursor yields nanorods with a specific aspect ratio. Similarly, a method termed the "ammonia coordination method" utilizes ammonia (B1221849) in conjunction with metal salts and an oxalate source to create fibrous, high-aspect-ratio metal oxalate structures, such as for nickel. researchgate.net These studies demonstrate the versatility of using oxalate-based chemistry to achieve desired nanoparticle morphologies.

Table 1: Influence of Synthesis Parameters on Metal Nanoparticle Morphology Using Oxalate-Based Methods
Metal/Metal OxideRole of Ammonium BioxalateKey Synthesis ParametersResulting MorphologyReference
Copper Oxalate (Precursor)ReactantSurfactant type (e.g., CTAB, Triton X-100), cosurfactant chain length, water-to-surfactant ratio (W₀)Nanorods, nanocubes, nanoparticles nih.gov
Cobalt Oxide (Co₃O₄)Precursor formation (via Ammonium Oxalate)Calcination Temperature (400°C)Nanorods sciforum.net
Nickel Oxalate (Precursor)Reactant (in Ammonia Coordination Method)Presence of ammonia as a coordination ligandFibrous, high-aspect-ratio particles researchgate.net

Exploration in Photonic and Electro-optic Device Development

Single crystals of ammonium oxalate monohydrate have been identified as promising materials for applications in photonic and electro-optic devices. researchgate.net This potential stems from a combination of favorable optical and electrical properties. A key characteristic is its very low dielectric constant, particularly at high frequencies. A low dielectric constant is advantageous in photonics and high-frequency electro-optic applications as it minimizes the capacitance of devices, allowing for faster response times and lower power consumption. researchgate.netbanglajol.info

Furthermore, studies have shown that ammonium oxalate monohydrate crystals possess good thermal stability up to 100 °C, a necessary attribute for materials used in electronic and optical devices that can generate heat during operation. researchgate.net The low dielectric loss at high frequencies also indicates a high degree of crystalline quality with minimal defects, which is crucial for maintaining the integrity of optical signals. researchgate.net These properties suggest that ammonium oxalate monohydrate could be a valuable component in the fabrication of devices such as modulators and switches.

Table 2: Key Properties of Ammonium Oxalate Monohydrate Crystals for Photonic Applications
PropertyFindingImplication for DevicesReference
Dielectric ConstantExhibits a very low value, especially at high frequencies.Enables faster device operation and reduced power consumption. researchgate.net
Dielectric LossLow value at high frequencies.Indicates good optical quality with fewer defects. researchgate.net
Thermal StabilityStable up to 100 °C.Ensures reliability and longevity of devices during operation. researchgate.net

Investigations into Nonlinear Optical (NLO) Properties and Their Enhancement

Ammonium oxalate monohydrate has been characterized as an efficient nonlinear optical (NLO) material. researchgate.net NLO materials are essential for technologies that involve modifying the properties of light, such as frequency conversion and all-optical switching. The NLO response of a material is related to its molecular structure and crystalline symmetry. Ammonium oxalate monohydrate possesses a noncentrosymmetric crystal structure, a prerequisite for second-order NLO effects, although its primary investigated NLO properties are of the third order. researchgate.netresearchgate.net

Using the Z-scan technique, researchers have quantified the third-order NLO properties of ammonium oxalate single crystals. researchgate.net This method allows for the determination of both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). Findings indicate that ammonium oxalate exhibits a self-defocusing effect, which is characteristic of a negative nonlinear refractive index. researchgate.net The magnitude of its third-order nonlinear optical susceptibility (χ⁽³⁾) has been measured, confirming its potential for NLO applications. researchgate.net

Table 3: Measured Third-Order Nonlinear Optical Properties of Ammonium Oxalate Monohydrate
NLO ParameterSymbolReported ValueReference
Nonlinear Absorption Coefficientβ7.4126 × 10⁻⁶ cm/W researchgate.net
Nonlinear Refractive Indexn₂2.3191 × 10⁻⁹ cm²/W researchgate.net
Third-Order NLO Susceptibility (Absolute Value)|χ⁽³⁾|7.4278 × 10⁻⁶ esu researchgate.net
Real Part of χ⁽³⁾Re(χ⁽³⁾)-1.4228 × 10⁻⁷ esu researchgate.net
Imaginary Part of χ⁽³⁾Im(χ⁽³⁾)7.4264 × 10⁻⁶ esu researchgate.net

Environmental Chemistry and Remediation Research

The chelating nature of the bioxalate ion makes this compound a compound of interest for environmental applications, including the remediation of contaminated sites and understanding atmospheric processes.

Studies on Heavy Metal Mobilization and Removal from Contaminated Media

Ammonium bioxalate is studied for its capacity to mobilize and extract heavy metals from contaminated media like soil and sediment. smolecule.comnih.gov The oxalate anion can form stable, water-soluble complexes with various metal ions, a process known as chelation. smolecule.comwikipedia.org This property can be harnessed in soil washing techniques to transfer toxic heavy metals from the solid soil matrix into a liquid phase, which can then be treated. researchgate.net

Studies have demonstrated the effectiveness of ammonium oxalate solutions in extracting a range of heavy metals. For example, a 0.2 M ammonium oxalate solution was able to extract over 20% of lead, zinc, manganese, and iron from polluted bottom sediments. nih.gov In another study on foundry-contaminated soil, ammonium oxalate used under mildly acidic conditions was effective at desorbing nickel, chromium, cadmium, manganese, and lead, with recovery rates reaching as high as 96.1% for chromium. researchgate.net The effectiveness of the extraction can depend on the specific metal, its chemical form in the soil, and the pH of the extracting solution. researchgate.netnih.gov Acid ammonium oxalate is also a standard reagent used in soil science to selectively extract iron and aluminum from poorly-crystalline minerals. wikipedia.org

Table 4: Efficacy of Ammonium Oxalate Solutions in Heavy Metal Extraction from Contaminated Soil
Heavy MetalPercentage Recovery (%)Contaminated MediumReference
Nickel (Ni)88.2Foundry Soil researchgate.net
Chromium (Cr)96.1Foundry Soil researchgate.net
Cadmium (Cd)85.0Foundry Soil researchgate.net
Manganese (Mn)82.0Foundry Soil researchgate.net
Lead (Pb)73.5Foundry Soil researchgate.net

Role and Mechanisms in Atmospheric Aerosol Formation and Chemistry

Oxalates are a significant component of atmospheric secondary organic aerosols (SOA), which influence climate and air quality. epa.govcopernicus.orgnih.gov Research into atmospheric chemistry has explored the role of ammonium and oxalate ions in these processes. One key finding is the direct chemical interaction between oxalic acid and ammonium sulfate (B86663), two common constituents of atmospheric aerosols. copernicus.org This interaction, particularly during the dehydration of aerosol particles, can lead to the formation of ammonium bioxalate (ammonium hydrogen oxalate, NH₄HC₂O₄). copernicus.orgresearchgate.net

The formation of ammonium bioxalate within an aerosol particle alters its chemical composition and physical properties, notably its hygroscopicity (ability to absorb water). copernicus.org The presence of oxalate in aerosols is also strongly correlated with sulfate, suggesting that in-cloud processing is a major formation pathway for both species. nih.govcopernicus.org Furthermore, studies have shown that oxalate can form complexes with metal ions (e.g., Ca²⁺, Zn²⁺) present in aerosols. epa.govcopernicus.org These metal-oxalate complexes are less hygroscopic than free oxalic acid, which has significant implications for the ability of these aerosols to act as cloud condensation nuclei (CCN) and influence cloud formation and the Earth's radiative balance. epa.govcopernicus.org The direct formation of ammonium oxalate aerosol from gaseous ammonia and oxalic acid has also been proposed as a potential pathway. utk.edu

Chemical Interactions within Biochemical Systems (Chemical Aspects)

This compound's significance in biochemical systems is primarily understood through the individual actions of its constituent ions: the ammonium cation (NH₄⁺) and the bioxalate anion (HC₂O₄⁻), which is in equilibrium with the oxalate anion (C₂O₄²⁻). These ions participate in critical, and often pathological, biomineralization processes and interact with fundamental biological structures.

Research into its Chemical Role in Calcium Oxalate Biomineralization (e.g., Kidney Stone Formation)

Ammonium and oxalate ions are both implicated in the complex process of pathological biomineralization, most notably in the formation of kidney stones (urolithiasis). While calcium oxalate is the primary component of the most common type of kidney stone, the chemical environment, including the presence of ammonium ions, can significantly influence stone formation.

Most kidney stones are composed primarily of calcium oxalate, which exists as calcium oxalate monohydrate (COM) or calcium oxalate dihydrate (COD). nih.govnih.gov The formation of these stones is a complex process driven by urine supersaturation with calcium and oxalate ions, leading to crystallization. nih.govmdpi.com This crystallization cascade involves nucleation, growth, and aggregation of crystals. mdpi.com The organic matrix, consisting of proteins and other biomolecules, can either promote or inhibit this process. mdpi.comresearchgate.net For instance, certain proteins like lysozyme can act as promoters for COM crystallization. researchgate.net

The direct role of the ammonium ion is more prominent in the formation of struvite stones, also known as "infection stones." nih.gov These stones consist of magnesium ammonium phosphate (B84403) hexahydrate. nih.gov Their formation is linked to urinary tract infections with urease-producing bacteria, such as Proteus or Klebsiella. nih.govnih.gov These bacteria produce the enzyme urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. nih.govyoutube.com The resulting ammonia increases urine pH (alkalinization), which promotes the precipitation of magnesium ammonium phosphate crystals. nih.govyoutube.com These crystals can grow rapidly into large "staghorn calculi" that fill the renal pelvis. nih.gov

While distinct from calcium oxalate stones, the biochemical pathways leading to struvite stones highlight the critical role of ammonium in pathological biomineralization. The interplay of different ions and pH levels dictates which type of stone is likely to form.

Table 1: Key Components in Different Types of Kidney Stones

Stone Type Primary Chemical Component Key Formation Factors
Calcium Oxalate Calcium oxalate monohydrate (COM), Calcium oxalate dihydrate (COD) Supersaturation of urine with calcium and oxalate ions. nih.govnih.gov
Struvite (Infection Stones) Magnesium ammonium phosphate hexahydrate Presence of urease-producing bacteria, leading to increased ammonia and alkaline urine. nih.govnih.gov

Fundamental Chemical Interactions with Biological Membranes and Components

The ammonium ion, as a component of this compound, belongs to the class of quaternary ammonium salts (QASs). The interactions of these salts with biological membranes have been extensively studied. The fundamental interaction is driven by the amphiphilic nature of many QASs, where a hydrophilic polar head group (the charged nitrogen) is attached to a hydrophobic alkyl chain. amu.edu.pl This structure allows them to interact with and disrupt the lipid bilayer of cell membranes. amu.edu.plnih.gov

The mechanism of interaction involves the destabilization of the membrane structure, which can lead to a loss of integrity and, ultimately, cell lysis. nih.gov The destructive activity of these compounds generally increases with the length of the alkyl chain. amu.edu.pl This interaction can break the cell membrane, leading to rapid cell death, which is the basis for the biocidal activity of many QASs. nih.gov Even at sub-lytic concentrations, these compounds can alter membrane properties. Studies on various ammonium salts have shown they can cause a potential drop across a membrane, which increases with concentration until the membrane is destroyed. amu.edu.pl

This interaction is not limited to the outer cell membrane. Research on the effect of certain gemini QASs on yeast has shown that the compound can penetrate the cell wall and disrupt the membranes of internal organelles. nih.gov The interaction of QASs with membranes is a complex process influenced by the specific structure of the salt, its concentration, and the composition of the membrane itself. amu.edu.plnih.gov

Precursor Chemistry and Advanced Inorganic Synthesis

This compound serves as a valuable precursor and reagent in the synthesis of a wide range of inorganic materials, from specialized metal complexes to protective mineral layers on historical artifacts. Its utility stems from the reactivity of the oxalate anion as a precipitating and chelating agent.

Utilization in the Synthesis of Novel Oxalate Compounds and Metal Complexes

Ammonium oxalate is widely used as a precipitant in wet-chemical methods for preparing advanced materials, such as ceramic powders. google.com In these syntheses, an aqueous solution of ammonium oxalate is used to co-precipitate metal ions from a solution of their water-soluble precursors. google.com This process allows for the creation of homogeneous, multi-component oxide powders after calcination. For example, it is used in a coprecipitation procedure for the preparation of composition-modified barium titanate powders. google.com

The oxalate ion is an important reagent in lanthanide chemistry, where it is used to precipitate hydrated lanthanide oxalates from strongly acidic solutions. wikipedia.org This process is effective for separating lanthanides from other elements. The subsequent thermal decomposition of these oxalate precursors yields the corresponding lanthanide oxides, which are the most common commercial form of these elements. wikipedia.org

Furthermore, ammonium oxalate is a key ingredient in the synthesis of complex metal oxalates. For instance, it is used in a complexation process with oxalic acid to form ammonium niobium oxalate, an ideal precursor for aqueous-phase synthesis protocols due to its high solubility and stability. scielo.br Similarly, ammonium aluminum oxalate can be synthesized from Bayer aluminum hydroxide (B78521) using oxalic acid and an ammonium source, serving as a precursor for alumina powders. researchgate.net Its utility also extends to organic synthesis, where it has been used as an efficient and inexpensive catalyst for one-pot, multi-component reactions to produce various heterocyclic compounds. researchgate.net

Table 2: Applications of Ammonium Oxalate as a Precursor/Reagent

Application Area Specific Use Resulting Product(s)
Advanced Ceramics Co-precipitation of metal-ion chelates. google.com Composition-modified barium titanate powders. google.com
Lanthanide Chemistry Precipitation of hydrated lanthanide oxalates. wikipedia.org Lanthanide oxides (after thermal decomposition). wikipedia.org
Metal Complex Synthesis Complexation with niobium pentoxide and oxalic acid. scielo.br Ammoniacal Niobium Oxalate. scielo.br

Research on its Application in the Protection and Restoration of Calcareous Stone Substrates

A significant application of ammonium oxalate lies in the field of cultural heritage preservation, specifically for the protection of calcareous stone such as marble and limestone. mdpi.comresearchgate.net This treatment aims to create a protective surface layer of calcium oxalate (CaOx), which is significantly less soluble in water and more resistant to acid attack than the original calcium carbonate (calcite) substrate. mdpi.comum.edu.mt

The process involves applying an ammonium oxalate solution to the stone surface. A chemical reaction occurs between the ammonium oxalate and the calcium carbonate of the stone:

(NH₄)₂C₂O₄ + CaCO₃ → CaC₂O₄ + 2NH₃ + CO₂ + H₂O

This reaction converts the surface layer of calcite into a more durable layer of calcium oxalate, primarily the monohydrate form (whewellite) and sometimes the dihydrate form (weddellite). mdpi.com This protective layer helps to slow down surface corrosion and weathering of stone monuments and buildings. mdpi.com

Research has focused on optimizing the application method to ensure the formation of an effective and uniform protective layer. Methods such as brushing, poultice, and immersion have been compared. mdpi.comresearchgate.net Studies have shown that a brushing method can be as effective as a traditional poultice treatment but in a much shorter time. researchgate.net The thickness of the resulting calcium oxalate layer is typically in the range of tens of micrometers. researchgate.net This treatment has been shown to be effective even on stone that is infested with soluble salts, which is a common problem in heritage structures. um.edu.mtum.edu.mt The development of novel precursors, such as ammonium salts of oxalic acid monoesters, is also being explored to improve penetration into the stone. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.